1-[3-(5,6-Dimethyl-1,3-benzoxazol-2-YL)phenyl]-3-(furan-2-carbonyl)thiourea
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Overview
Description
1-[3-(5,6-Dimethyl-1,3-benzoxazol-2-YL)phenyl]-3-(furan-2-carbonyl)thiourea is a complex organic compound that features a benzoxazole moiety, a furan ring, and a thiourea group
Preparation Methods
The synthesis of 1-[3-(5,6-Dimethyl-1,3-benzoxazol-2-YL)phenyl]-3-(furan-2-carbonyl)thiourea typically involves multiple steps:
Formation of the Benzoxazole Moiety: The benzoxazole ring can be synthesized using 2-aminophenol and an appropriate aldehyde or ketone under acidic or basic conditions.
Introduction of the Furan Ring: The furan ring can be introduced through a variety of methods, including the cyclization of 1,4-dicarbonyl compounds.
Thiourea Formation: The thiourea group is typically introduced by reacting an isothiocyanate with an amine.
Industrial production methods may involve optimizing these steps for higher yields and purity, often using catalysts and controlled reaction conditions to ensure consistency and scalability.
Chemical Reactions Analysis
1-[3-(5,6-Dimethyl-1,3-benzoxazol-2-YL)phenyl]-3-(furan-2-carbonyl)thiourea can undergo various chemical reactions:
Common reagents and conditions for these reactions include acidic or basic environments, specific solvents, and temperature control to ensure the desired transformations.
Scientific Research Applications
1-[3-(5,6-Dimethyl-1,3-benzoxazol-2-YL)phenyl]-3-(furan-2-carbonyl)thiourea has several scientific research applications:
Medicinal Chemistry: The compound’s structure suggests potential biological activity, making it a candidate for drug discovery and development.
Materials Science: Its unique chemical properties may be useful in the development of new materials with specific electronic or optical characteristics.
Organic Synthesis: The compound can serve as an intermediate in the synthesis of more complex molecules, providing a versatile building block for various synthetic pathways.
Mechanism of Action
The mechanism of action of 1-[3-(5,6-Dimethyl-1,3-benzoxazol-2-YL)phenyl]-3-(furan-2-carbonyl)thiourea is not fully understood, but it is believed to interact with specific molecular targets and pathways:
Molecular Targets: The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects.
Pathways Involved: It may influence signaling pathways related to cell growth, apoptosis, or inflammation, depending on its specific interactions with cellular components.
Comparison with Similar Compounds
1-[3-(5,6-Dimethyl-1,3-benzoxazol-2-YL)phenyl]-3-(furan-2-carbonyl)thiourea can be compared with other similar compounds to highlight its uniqueness:
Benzoxazole Derivatives: Compounds like 2-(4-methylphenyl)benzoxazole share the benzoxazole moiety but differ in their additional functional groups and overall structure.
Thiourea Derivatives: Compounds such as N-phenylthiourea have a similar thiourea group but lack the benzoxazole and furan rings, leading to different chemical properties and applications.
By comparing these compounds, the unique combination of functional groups in this compound can be appreciated, highlighting its potential for diverse applications in scientific research and industry.
Properties
IUPAC Name |
N-[[3-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]carbamothioyl]furan-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17N3O3S/c1-12-9-16-18(10-13(12)2)27-20(23-16)14-5-3-6-15(11-14)22-21(28)24-19(25)17-7-4-8-26-17/h3-11H,1-2H3,(H2,22,24,25,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BWJWBPDIWFAPTO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1C)OC(=N2)C3=CC(=CC=C3)NC(=S)NC(=O)C4=CC=CO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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